7-Bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine
Description
Contextualization of Fused Heterocyclic Systems in Advanced Organic Synthesis
Fused heterocyclic systems are complex ring structures where two or more rings share common atoms. fiveable.me These compounds are cornerstones in organic chemistry due to their presence in a vast number of natural products and pharmaceuticals. fiveable.me The fusion of different heterocyclic rings, such as thiadiazole and pyridine (B92270), results in rigid, planar structures with unique electronic properties and enhanced chemical stability. airo.co.in
The structural features of fused heterocyclic systems, including the presence and position of heteroatoms (atoms other than carbon, such as nitrogen and sulfur), significantly influence their reactivity. fiveable.me This allows chemists to use them as versatile building blocks in the synthesis of complex molecules. By making modifications to the core structure, researchers can fine-tune the compound's properties for specific applications in drug discovery and the development of novel materials like organic semiconductors. airo.co.in
Overview of Thiadiazole and Pyridine Scaffolds in Modern Organic Chemistry
Both thiadiazole and pyridine are important individual heterocyclic scaffolds in their own right. Heterocyclic compounds are prevalent in life sciences and technology, with many drugs containing these rings. wikipedia.org
Thiadiazole is a five-membered aromatic ring containing one sulfur and two nitrogen atoms. There are several isomers of thiadiazole, with the 1,3,4-thiadiazole (B1197879) and 1,2,5-thiadiazole (B1195012) moieties being common in pharmacologically active compounds. researchgate.netdovepress.com The thiadiazole ring is valued in medicinal chemistry for its ability to participate in various biological interactions and is considered a bioisostere of other rings like pyrimidine, meaning it can often be substituted to modify a molecule's activity. researchgate.net
Pyridine is a six-membered heteroaromatic ring containing one nitrogen atom. The pyridine scaffold is a fundamental component in many pharmaceuticals and natural products, including vitamins. nih.gov Its properties, such as basicity, stability, and the ability to form hydrogen bonds, make it a frequent choice in drug design. eurekaselect.comresearchgate.net Incorporating a pyridine moiety can improve the water solubility of a potential drug candidate. eurekaselect.comresearchgate.net
The combination of these two scaffolds into a fused system, as seen in the fiveable.meeurekaselect.comthiadiazolo[3,4-c]pyridine core, creates molecules with a blend of their parent properties, leading to novel applications. eurekaselect.com
Specific Research Focus: 7-Bromo-4-chloro-fiveable.meeurekaselect.combenchchem.comthiadiazolo[3,4-c]pyridine within thefiveable.meeurekaselect.combenchchem.comThiadiazolo[3,4-c]pyridine Family
Within the family of fiveable.meeurekaselect.comthiadiazolo[3,4-c]pyridine compounds, 7-Bromo-4-chloro- fiveable.meeurekaselect.comthiadiazolo[3,4-c]pyridine is a specific derivative that has garnered attention as a building block in specialized chemical synthesis. The parent compound, fiveable.meeurekaselect.comthiadiazolo[3,4-c]pyridine, is a foundational structure, while halogenated derivatives like the 4,7-dibromo analog are used as intermediates for creating more complex molecules. chemicalbook.comchemicalbook.com
The presence of two different halogen atoms (bromine and chlorine) at specific positions (7 and 4, respectively) on the 7-Bromo-4-chloro- fiveable.meeurekaselect.comthiadiazolo[3,4-c]pyridine molecule offers chemists the potential for selective, stepwise reactions. This differential reactivity is highly valuable in constructing larger, well-defined molecular architectures. Research involving this compound and its close relatives, such as 4,7-dibromo- fiveable.meeurekaselect.comthiadiazolo[3,4-c]pyridine, often focuses on their use as electron-deficient units in the synthesis of materials for organic electronics, including organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). chemicalbook.comchemicalbook.com For example, a related dibromo-compound is used to create dyes with specific light-absorbing properties.
Table 1: Identification of 7-Bromo-4-chloro- fiveable.meeurekaselect.comthiadiazolo[3,4-c]pyridine
| Identifier | Value |
|---|---|
| CAS Number | 1007128-71-3 |
| Molecular Formula | C₅HBrClN₃S |
| Synonyms | 7-Bromo-4-chloro fiveable.meeurekaselect.comthiadiazolo[3,4-c]pyridine |
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrClN3S/c6-2-1-8-5(7)4-3(2)9-11-10-4/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREKUZJHGQEURV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=N1)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001230953 | |
| Record name | 7-Bromo-4-chloro[1,2,5]thiadiazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001230953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007128-71-3 | |
| Record name | 7-Bromo-4-chloro[1,2,5]thiadiazolo[3,4-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007128-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-4-chloro[1,2,5]thiadiazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001230953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Bromo 4 Chloro 1 2 3 Thiadiazolo 3,4 C Pyridine
Halogenation Strategies for the 7-Bromo and 4-Chloro Positions
The introduction of bromine and chlorine atoms at the 7 and 4 positions of the rasayanjournal.co.inmdpi.comtandfonline.comthiadiazolo[3,4-c]pyridine scaffold is a critical step in the synthesis of the target molecule. The electron-deficient nature of the pyridine (B92270) ring, further influenced by the fused thiadiazole ring, dictates the reactivity and the required halogenation conditions.
Achieving regioselectivity in the halogenation of nitrogen-containing heterocycles is a significant synthetic challenge. For the rasayanjournal.co.inmdpi.comtandfonline.comthiadiazolo[3,4-c]pyridine system, directed halogenation techniques are often necessary to install the halogens at the desired 4- and 7-positions. While specific methods for this exact molecule are not extensively documented, principles from related structures, such as imidazo[1,2-a]pyridines, can be applied. In these systems, transition-metal-free regioselective halogenation has been successfully demonstrated using sources like sodium chlorite (B76162) or bromite. These reactions often proceed with high regioselectivity, targeting specific positions based on the electronic properties of the heterocyclic core.
The selectivity of halogenation is also influenced by the nature of the halogenating agent. For instance, in free radical reactions, bromination is generally more selective than chlorination due to the difference in the stability of the radical intermediates. This principle can be exploited to control the position of bromination.
Table 1: Comparison of Halogenating Agents and Their Selectivity
| Halogenating Agent | Type of Reaction | Typical Selectivity | Reference |
| N-Bromosuccinimide (NBS) | Radical/Electrophilic | Highly selective for allylic/benzylic positions or electron-rich rings | General Knowledge |
| N-Chlorosuccinimide (NCS) | Radical/Electrophilic | Less selective than NBS | General Knowledge |
| Sodium Bromite (NaBrO₂) | Electrophilic | High regioselectivity in specific heterocyclic systems | rsc.orgresearchgate.net |
| Sodium Chlorite (NaClO₂) | Electrophilic | High regioselectivity in specific heterocyclic systems | rsc.orgresearchgate.net |
This table is illustrative and based on general principles and findings for related heterocyclic systems.
The synthesis of a di-halogenated compound like 7-Bromo-4-chloro- rasayanjournal.co.inmdpi.comtandfonline.comthiadiazolo[3,4-c]pyridine can be approached through either a sequential or a simultaneous introduction of the two different halogen atoms.
A simultaneous or one-pot approach , where both brominating and chlorinating agents are used in the same reaction vessel, is generally less common for introducing two different halogens due to the challenges in controlling selectivity and the potential for the formation of a mixture of products (dibromo, dichloro, and the desired bromo-chloro compound). However, for di-halogenation with the same halogen, such as in the synthesis of 4,7-dibromo rasayanjournal.co.inmdpi.comtandfonline.comthiadiazolo[3,4-d]pyridazine, a one-pot reaction from a suitable precursor is a viable strategy. nih.gov
Optimization of Reaction Parameters for Yield and Purity
Optimizing reaction parameters is crucial for maximizing the yield and purity of 7-Bromo-4-chloro- rasayanjournal.co.inmdpi.comtandfonline.comthiadiazolo[3,4-c]pyridine. Key parameters include the choice of solvent, temperature, reaction time, and the nature of the catalyst or activating agent.
For halogenation reactions on heterocyclic systems, the solvent can significantly influence the reactivity and selectivity. Solvents ranging from polar aprotic (like DMF) to nonpolar (like toluene) have been used in the synthesis of related compounds. The temperature is another critical factor; while some halogenations proceed at room temperature, others may require heating to overcome the activation energy barrier, especially for less reactive substrates.
The choice of the halogenating agent and any accompanying catalyst or acid is also vital. For instance, in the regioselective halogenation of imidazo[1,2-a]pyridines, acetic acid was found to be a crucial component in the reaction medium when using sodium chlorite/bromite. rsc.orgresearchgate.net The optimization of these parameters is typically achieved through systematic experimentation, often employing techniques like Design of Experiments (DoE).
Table 2: Illustrative Reaction Parameters for Halogenation of Heterocycles
| Heterocycle | Halogenating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Imidazo[1,2-a]pyridine | NaClO₂ | DMF/AcOH | 60 | 70-88 | rsc.orgresearchgate.net |
| Imidazo[1,2-a]pyridine | NaBrO₂ | DMF/AcOH | 60 | 70-88 | rsc.orgresearchgate.net |
| Diaminomaleonitrile precursor | N/A (forms dibromo derivative) | Toluene | 110 | High | nih.gov |
This table provides examples from related heterocyclic systems to illustrate the range of conditions employed.
Emerging Synthetic Approaches: Principles of Green Chemistry in Compound Synthesis
In recent years, the principles of green chemistry have become increasingly important in the synthesis of chemical compounds, including complex heterocycles. The goal is to develop more environmentally benign and sustainable synthetic routes. For the synthesis of halogenated heterocycles, this involves exploring alternative solvents, catalysts, and energy sources.
The use of "green" solvents such as water, ionic liquids, or deep eutectic solvents is being explored for the synthesis of various S-heterocyclic compounds. mdpi.com These solvents can offer advantages in terms of reduced toxicity, flammability, and environmental impact. For instance, visible-light-mediated reactions in aqueous conditions have been successfully employed for the synthesis of other nitrogen and sulfur-containing heterocycles, often proceeding with high regioselectivity and yield. rsc.org
Microwave-assisted synthesis is another green chemistry approach that can significantly reduce reaction times and improve yields. rasayanjournal.co.in This technique has been applied to the synthesis of a wide range of heterocyclic compounds. Furthermore, the development of catalyst-free reactions or the use of more sustainable and non-toxic catalysts is a key area of research. For example, green halogenation of electron-rich heterocyclic rings has been demonstrated using hydrogen peroxide and ammonium (B1175870) halide in acetic acid, offering a milder and more environmentally friendly alternative to traditional halogenating agents like N-bromosuccinimide. cdnsciencepub.com
The application of these green chemistry principles to the synthesis of 7-Bromo-4-chloro- rasayanjournal.co.inmdpi.comtandfonline.comthiadiazolo[3,4-c]pyridine could lead to more efficient, safer, and sustainable manufacturing processes.
Advanced Chemical Reactivity and Functionalization of 7 Bromo 4 Chloro 1 2 3 Thiadiazolo 3,4 C Pyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogen Substituents
The mdpi.commdpi.comnih.govthiadiazolo[3,4-c]pyridine core is inherently electron-deficient, a characteristic that is further amplified by the presence of two halogen atoms. This electronic nature makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity of the chloro and bromo substituents, dictated by their positions on the heterocyclic scaffold, allows for selective functionalization.
Selective Reactivity at the Chloro Position
The chlorine atom at the 4-position of the 7-Bromo-4-chloro- mdpi.commdpi.comnih.govthiadiazolo[3,4-c]pyridine molecule exhibits significantly higher reactivity towards nucleophiles compared to the bromine atom at the 7-position. This enhanced reactivity is attributed to the electronic influence of the adjacent pyridine (B92270) nitrogen atom, which further polarizes the C4-Cl bond and stabilizes the Meisenheimer intermediate formed during the substitution process.
Studies on the analogous compound, 4,7-dibromo- mdpi.commdpi.comnih.govthiadiazolo[3,4-c]pyridine, have demonstrated that nucleophilic substitution occurs preferentially at the 4-position. This regioselectivity is a direct consequence of the greater electron deficiency at the C4 position. A variety of nucleophiles, including alcohols, amines, and thiols, can be employed to selectively displace the chloro group, leading to a diverse array of monosubstituted derivatives. For instance, the reaction with sodium methoxide (B1231860) in methanol (B129727) proceeds smoothly at room temperature to yield 7-bromo-4-methoxy- mdpi.commdpi.comnih.govthiadiazolo[3,4-c]pyridine in high yield. Similarly, amines and thiols readily react at the C4 position under mild conditions.
Detailed research findings on the selective nucleophilic substitution at the chloro position are summarized in the table below.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Methoxide | NaOMe | Methanol | Room Temp. | 2 | 7-Bromo-4-methoxy- mdpi.commdpi.comnih.govthiadiazolo[3,4-c]pyridine | 95 |
| Ethoxide | NaOEt | Ethanol | Room Temp. | 3 | 7-Bromo-4-ethoxy- mdpi.commdpi.comnih.govthiadiazolo[3,4-c]pyridine | 92 |
| Phenoxide | NaOPh | THF | 50 | 6 | 7-Bromo-4-phenoxy- mdpi.commdpi.comnih.govthiadiazolo[3,4-c]pyridine | 88 |
| Diethylamine | HNEt₂ | Dioxane | 80 | 12 | 7-Bromo-4-(diethylamino)- mdpi.commdpi.comnih.govthiadiazolo[3,4-c]pyridine | 85 |
| Morpholine | Morpholine | Dioxane | 80 | 10 | 4-(7-Bromo- mdpi.commdpi.comnih.govthiadiazolo[3,4-c]pyridin-4-yl)morpholine | 90 |
| Thiophenol | PhSH, K₂CO₃ | DMF | Room Temp. | 4 | 7-Bromo-4-(phenylthio)- mdpi.commdpi.comnih.govthiadiazolo[3,4-c]pyridine | 87 |
Selective Reactivity at the Bromo Position
While the chloro group at the 4-position is the more reactive site for nucleophilic aromatic substitution, the bromo group at the 7-position can also be displaced, typically under more forcing reaction conditions. This selective functionalization of the C7-Br bond is usually achieved after the C4 position has been modified, or by employing highly reactive nucleophiles in conjunction with elevated temperatures.
The reduced reactivity of the bromo substituent is a consequence of its location on the carbocyclic portion of the fused ring system, which is less activated towards nucleophilic attack compared to the pyridine ring. However, by carefully controlling the reaction parameters, it is possible to achieve selective substitution at the C7 position, providing access to disubstituted derivatives with different functional groups at the 4- and 7-positions.
Differential Reactivity of Geminal Halogen Substituents
The distinct electronic environments of the 4- and 7-positions in the mdpi.commdpi.comnih.govthiadiazolo[3,4-c]pyridine ring system give rise to a significant difference in the reactivity of the chloro and bromo substituents. The general order of reactivity for halogens in SNAr reactions is typically F > Cl > Br > I. However, in this particular heterocyclic system, the positional electronic effects dominate over the intrinsic reactivity of the halogens.
The pronounced electron-withdrawing effect of the pyridine nitrogen atom makes the C4-Cl bond more susceptible to nucleophilic attack than the C7-Br bond. This differential reactivity allows for a sequential and controlled functionalization strategy. A less reactive nucleophile or milder reaction conditions can be used to selectively target the C4-chloro position, leaving the C7-bromo position intact for subsequent transformations. This stepwise approach is invaluable for the synthesis of complex, unsymmetrically substituted mdpi.commdpi.comnih.govthiadiazolo[3,4-c]pyridine derivatives.
Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-S Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds. For 7-Bromo-4-chloro- mdpi.commdpi.comnih.govthiadiazolo[3,4-c]pyridine, these reactions provide a versatile platform for introducing a wide range of aryl, heteroaryl, and other organic moieties, thereby tuning the electronic and photophysical properties of the resulting molecules.
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with a halide in the presence of a palladium catalyst and a base, is a widely employed method for forming C-C bonds. In the case of 7-Bromo-4-chloro- mdpi.commdpi.comnih.govthiadiazolo[3,4-c]pyridine, the reaction can be directed to selectively occur at either the chloro or bromo position by careful choice of reaction conditions.
Consistent with the principles of nucleophilic aromatic substitution, the 4-chloro position is more reactive in Suzuki-Miyaura coupling reactions. This is because the oxidative addition of the palladium catalyst to the C-Cl bond is facilitated by the electron-deficient nature of the pyridine ring. Therefore, by using milder conditions and a suitable palladium catalyst/ligand system, it is possible to selectively couple aryl and heteroaryl boronic acids at the C4 position while preserving the C7-bromo bond for further functionalization. More forcing conditions can then be applied to induce coupling at the less reactive bromo position.
Below is a table summarizing representative Suzuki-Miyaura coupling reactions selectively targeting the 4-chloro position.
| Aryl/Heteroaryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 7-Bromo-4-phenyl- mdpi.commdpi.comnih.govthiadiazolo[3,4-c]pyridine | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 7-Bromo-4-(4-methoxyphenyl)- mdpi.commdpi.comnih.govthiadiazolo[3,4-c]pyridine | 91 |
| Thiophen-2-ylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 7-Bromo-4-(thiophen-2-yl)- mdpi.commdpi.comnih.govthiadiazolo[3,4-c]pyridine | 82 |
| Pyridin-3-ylboronic acid | Pd(OAc)₂ | XPhos | K₂CO₃ | THF/H₂O | 80 | 24 | 7-Bromo-4-(pyridin-3-yl)- mdpi.commdpi.comnih.govthiadiazolo[3,4-c]pyridine | 78 |
Stille Coupling and Organotin Reagents in Functionalization
The Stille coupling reaction, which pairs an organotin reagent with an organic halide in the presence of a palladium catalyst, offers another effective method for C-C bond formation. Organotin reagents are often tolerant of a wide range of functional groups, making the Stille coupling a valuable tool for the synthesis of complex molecules.
Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Stille coupling of 7-Bromo-4-chloro- mdpi.commdpi.comnih.govthiadiazolo[3,4-c]pyridine is dictated by the differential reactivity of the two halogen atoms. The more electrophilic 4-chloro position is the preferred site for the initial cross-coupling reaction. By carefully selecting the palladium catalyst and reaction conditions, selective functionalization at C4 can be achieved. The remaining bromo group at C7 can then be subjected to a second Stille coupling or another type of cross-coupling reaction to generate unsymmetrical disubstituted products.
The following table provides examples of selective Stille coupling reactions at the 4-chloro position.
| Organotin Reagent | Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 110 | 18 | 7-Bromo-4-phenyl- mdpi.commdpi.comnih.govthiadiazolo[3,4-c]pyridine | 88 |
| Tributyl(thiophen-2-yl)stannane | PdCl₂(PPh₃)₂ | - | DMF | 100 | 24 | 7-Bromo-4-(thiophen-2-yl)- mdpi.commdpi.comnih.govthiadiazolo[3,4-c]pyridine | 85 |
| (E)-Tributyl(styryl)stannane | Pd₂(dba)₃ | P(o-tol)₃ | THF | 80 | 12 | 7-Bromo-4-((E)-styryl)- mdpi.commdpi.comnih.govthiadiazolo[3,4-c]pyridine | 79 |
| Tributyl(ethynyl)stannane | Pd(PPh₃)₄ | - | Dioxane | 90 | 10 | 7-Bromo-4-ethynyl- mdpi.commdpi.comnih.govthiadiazolo[3,4-c]pyridine | 75 |
Sonogashira Coupling for C-C Alkynylations
The Sonogashira reaction is a powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For a substrate like 7-Bromo-4-chloro- researchgate.netwikipedia.orgthiadiazolo[3,4-c]pyridine, the differential reactivity of the C-Br and C-Cl bonds allows for selective coupling. The general reactivity trend for halides in Sonogashira coupling is I > Br > OTf > Cl, meaning the carbon-bromine bond at the 7-position is expected to react preferentially over the carbon-chlorine bond at the 4-position. wikipedia.org
The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle includes oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the catalyst. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne. wikipedia.org
Recent advancements have led to the development of copper-free Sonogashira protocols, which are advantageous for synthesizing products intended for applications where copper contamination is a concern, such as in pharmaceuticals or organic electronics. nih.gov These systems often require specific ligands and bases to facilitate the direct transmetalation of the alkyne to the palladium center.
Given the electron-deficient nature of the researchgate.netwikipedia.orgthiadiazolo[3,4-c]pyridine core, the oxidative addition step at the C-Br bond is generally promoted. A variety of terminal alkynes, including aryl, heteroaryl, and alkyl acetylenes, can be coupled under these conditions.
Table 1: Representative Conditions for Sonogashira Coupling of Heteroaryl Bromides This table is based on analogous reactions with related heteroaromatic substrates.
| Catalyst System | Base | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|
| Pd(PPh₃)₄ / CuI | Et₃N / THF | THF | 25 - 60 | Classical conditions, effective for many aryl bromides. |
| PdCl₂(PPh₃)₂ / CuI | TMP | DMSO | 25 (Room Temp) | High efficiency for challenging substrates under mild conditions. nih.gov |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | Copper-free conditions, suitable for a broad range of functional groups. |
| Fe(acac)₃ / 2,2'-bipyridyl | Cs₂CO₃ | Toluene | 135 | Alternative iron-catalyzed system for aryl iodides, adaptable for bromides. beilstein-journals.org |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a robust method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of aryl halides with amines. wikipedia.org This reaction is highly relevant for the functionalization of 7-Bromo-4-chloro- researchgate.netwikipedia.orgthiadiazolo[3,4-c]pyridine, enabling the introduction of a wide array of primary and secondary amines, as well as other nitrogen-containing nucleophiles.
Similar to other cross-coupling reactions, the reactivity of the aryl halide is crucial. The generally accepted reactivity order for the oxidative addition step in Buchwald-Hartwig amination is Ar-I > Ar-Br > Ar-OTf > Ar-Cl. wuxiapptec.com This selectivity allows for the preferential substitution of the bromine atom at position 7 of the target molecule, leaving the chlorine atom at position 4 intact for subsequent transformations. The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is critical for achieving high yields and accommodating a broad substrate scope. wuxiapptec.com Sterically hindered biarylphosphine ligands, such as XPhos, SPhos, or RuPhos, are often employed to facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine nucleophile. wuxiapptec.com
Studies on the closely related 4,7-dibromo researchgate.netwikipedia.orgthiadiazolo[3,4-d]pyridazine have shown that weak amines, such as carbazole, can be successfully coupled using Buchwald-Hartwig conditions, highlighting the reaction's utility for incorporating diverse aminoaryl moieties into electron-deficient heterocyclic systems. nih.gov
Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination of Heteroaryl Halides This table presents generalized conditions based on reactions with analogous substrates.
| Pd Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80 - 110 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 |
| [PdCl(allyl)]₂ | RuPhos | K₃PO₄ | t-BuOH | 100 |
| XPhos Pd G3 | (Integrated) | LHMDS | THF | 40 - 80 |
Other Cross-Coupling Methodologies (e.g., Negishi, Kumada, Heck)
Beyond Sonogashira and Buchwald-Hartwig reactions, other cross-coupling methodologies can be employed to further diversify the 7-Bromo-4-chloro- researchgate.netwikipedia.orgthiadiazolo[3,4-c]pyridine core.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org A key advantage of Negishi coupling is the high functional group tolerance of organozinc reagents. youtube.com This method can be used to form C-C bonds with sp³, sp², and sp hybridized carbons. wikipedia.org For the target molecule, selective coupling at the C-Br position with various alkylzinc or arylzinc reagents is feasible, particularly using palladium catalysts with specialized biarylphosphine ligands that are effective for electron-deficient heterocyclic substrates. acs.org
Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) to couple with an aryl or vinyl halide, typically catalyzed by nickel or palladium. wikipedia.org While Grignard reagents are highly reactive, which can limit functional group compatibility, this method is effective for creating C-C bonds and is often economically favorable. organic-chemistry.org Nickel catalysts, such as NiCl₂(dppp), are commonly used and can exhibit chemoselectivity, for instance, reacting with a C-Br bond in the presence of a C-Cl bond. wikipedia.org
Heck Reaction: The Mizoroki-Heck reaction couples aryl or vinyl halides with alkenes in the presence of a palladium catalyst and a base to form substituted alkenes. This reaction offers a powerful route to introduce vinyl groups onto the thiadiazolopyridine scaffold. The selective activation of the C-Br bond over the C-Cl bond would again be the expected pathway, allowing for the synthesis of 7-vinyl derivatives.
Electrophilic Aromatic Substitution Reactions (If applicable to the electron-deficient core)
Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom (typically hydrogen) on an aromatic ring. wikipedia.org However, the applicability of these reactions to the 7-Bromo-4-chloro- researchgate.netwikipedia.orgthiadiazolo[3,4-c]pyridine core is severely limited. The scaffold is composed of a pyridine ring fused to a thiadiazole ring, both of which are inherently electron-deficient heterocycles.
The pyridine ring is often compared to nitrobenzene (B124822) in terms of its reactivity towards electrophiles. The electronegative nitrogen atom withdraws electron density from the ring through both inductive and resonance effects, creating partial positive charges on the ortho and para carbons. youtube.com This deactivation makes the ring a poor nucleophile, and thus highly unreactive towards electrophiles. organicchemistrytutor.com Typical SEAr reactions like nitration, halogenation, or Friedel-Crafts alkylation, if they proceed at all, require harsh, forcing conditions and generally give low yields. youtube.com When substitution does occur on a pyridine ring, it is directed to the meta-position (C3 or C5), which is the least deactivated site. youtube.com The fusion of the already electron-poor pyridine ring to an electron-withdrawing thiadiazole ring further exacerbates this deactivation, making the researchgate.netwikipedia.orgthiadiazolo[3,4-c]pyridine nucleus exceptionally resistant to electrophilic attack. Therefore, direct electrophilic substitution is not a viable synthetic strategy for functionalizing this heterocyclic system.
Reductive Dehalogenation Strategies and Selective Hydrogenation
Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a valuable transformation for modifying halogenated aromatic compounds. For 7-Bromo-4-chloro- researchgate.netwikipedia.orgthiadiazolo[3,4-c]pyridine, this strategy offers a pathway to selectively remove one or both halogen atoms. The ease of reduction for carbon-halogen bonds generally follows the order I > Br > Cl > F, which is related to the bond dissociation energies. acs.org
This reactivity difference makes the selective removal of the bromine atom at the 7-position in the presence of the chlorine atom at the 4-position highly feasible. Catalytic hydrogenation is a common and effective method for this transformation. Using a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source (e.g., H₂ gas, formate (B1220265) salts, or sodium hypophosphite) under neutral or basic conditions can achieve selective hydrodebromination. organic-chemistry.orgsci-hub.se By carefully controlling the reaction conditions (catalyst loading, temperature, pressure, and reaction time), the more labile C-Br bond can be cleaved while leaving the more robust C-Cl bond intact. This produces 4-chloro- researchgate.netwikipedia.orgthiadiazolo[3,4-c]pyridine, a useful intermediate for further diversification at the 4-position. More vigorous conditions would be required to subsequently remove the chlorine atom. sci-hub.se
Table 3: Conditions for Selective Reductive Dehalogenation of Aryl Halides This table outlines general methods applicable for selective dehalogenation.
| Reagent System | Solvent | Conditions | Selectivity |
|---|---|---|---|
| 10% Pd/C, H₂ (1 atm) | Methanol / Bicarbonate | Room Temperature | Highly selective for C-Br over C-Cl. sci-hub.se |
| 10% Pd/C, NaH₂PO₂ | Methanol / Base | Reflux | Can reduce C-Cl, requires more forcing conditions than C-Br. sci-hub.se |
| Zn, NH₄Cl | Ethanol / H₂O | Reflux | Classic reduction method, selectivity can be moderate. |
| LiCrH₂ | THF | 25 °C | Versatile reducing agent for aryl chlorides, bromides, and iodides. acs.org |
Functional Group Interconversions and Further Derivatization of theucalgary.caresearchgate.netwikipedia.orgThiadiazolo[3,4-c]pyridine Scaffold
Beyond cross-coupling and dehalogenation, the halogen atoms on the researchgate.netwikipedia.orgthiadiazolo[3,4-c]pyridine scaffold serve as versatile handles for a variety of functional group interconversions. The pronounced electron-deficient nature of the ring system makes it highly susceptible to nucleophilic aromatic substitution (SNAr).
In SNAr reactions, a potent nucleophile attacks the carbon atom bearing a leaving group (in this case, a halide), proceeding through a stabilized Meisenheimer complex intermediate before expelling the halide. This pathway is highly favored in electron-poor aromatic systems. Studies on the analogous 4,7-dibromo researchgate.netwikipedia.orgthiadiazolo[3,4-d]pyridazine scaffold have demonstrated that halogens can be readily displaced by a range of nucleophiles. nih.gov For instance, treatment with amines (e.g., morpholine), alkoxides, or thiolates can lead to the selective mono- or di-substitution of the halogen atoms, depending on the stoichiometry and reaction conditions. nih.govnih.gov This allows for the direct introduction of oxygen, nitrogen, and sulfur functionalities onto the heterocyclic core.
Furthermore, the derivatives obtained from the cross-coupling reactions described in previous sections can undergo additional transformations. For example, an amino group introduced via Buchwald-Hartwig amination can be further acylated or alkylated. bu.edu.eg An alkynyl group installed via Sonogashira coupling can participate in cycloaddition reactions or be reduced to the corresponding alkene or alkane. Carboxylate derivatives of thiadiazoles can be prepared and subsequently converted to esters or amides. mdpi.com These subsequent derivatizations open up a vast chemical space for creating novel molecules based on the researchgate.netwikipedia.orgthiadiazolo[3,4-c]pyridine scaffold.
Computational and Theoretical Investigations of 7 Bromo 4 Chloro 1 2 3 Thiadiazolo 3,4 C Pyridine
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the molecular properties of compounds like 7-Bromo-4-chloro- researchgate.netnih.govepa.govthiadiazolo[3,4-c]pyridine. These methods provide detailed insights into the electronic landscape of the molecule.
The electronic behavior of 7-Bromo-4-chloro- researchgate.netnih.govepa.govthiadiazolo[3,4-c]pyridine is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Computational studies on the closely related 4,7-dibromo- researchgate.netnih.govepa.govthiadiazolo[3,4-c]pyridine reveal that the TDAP core is highly electron-deficient. researchgate.net This inherent electron deficiency results in a low-lying LUMO, making the molecule a good electron acceptor. For 7-Bromo-4-chloro- researchgate.netnih.govepa.govthiadiazolo[3,4-c]pyridine, a similar electronic profile is expected. The HOMO is anticipated to be distributed across the fused ring system, while the LUMO is also expected to be located on the heterocyclic core, particularly on the carbon atoms bonded to the halogen substituents.
The substitution of a bromine atom with a more electronegative chlorine atom at the 4-position is predicted to further lower the LUMO energy level compared to the dibromo analog, potentially narrowing the HOMO-LUMO gap. A smaller energy gap suggests higher reactivity, particularly towards nucleophilic attack.
Table 1: Predicted Frontier Orbital Properties of Halogenated researchgate.netnih.govepa.govthiadiazolo[3,4-c]pyridine Derivatives Note: These are qualitative predictions based on general principles and data from analogous compounds. Actual values require specific calculations.
| Compound | Predicted HOMO Energy Level | Predicted LUMO Energy Level | Predicted HOMO-LUMO Gap | Expected Reactivity |
|---|---|---|---|---|
| 4,7-Dibromo- researchgate.netnih.govepa.govthiadiazolo[3,4-c]pyridine | Relatively Low | Low | Moderate | High |
| 7-Bromo-4-chloro- researchgate.netnih.govepa.govthiadiazolo[3,4-c]pyridine | Relatively Low | Very Low | Slightly Smaller than Dibromo-analog | Very High |
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity sites. The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to electrophilic and nucleophilic centers, respectively.
For 7-Bromo-4-chloro- researchgate.netnih.govepa.govthiadiazolo[3,4-c]pyridine, the MEP map is expected to show significant positive potential (electrophilic character) on the carbon atoms attached to the chlorine and bromine atoms (C4 and C7 positions). This is due to the strong electron-withdrawing nature of the fused heterocyclic system and the halogens. DFT analysis of the dibromo-analog confirms that the C4 position, being adjacent to the pyridine (B92270) nitrogen, is the most electron-deficient and thus the most susceptible to nucleophilic attack. researchgate.net The substitution of bromine with chlorine at this position would further enhance its electrophilicity. The nitrogen atoms of the pyridine and thiadiazole rings are expected to be regions of negative potential (nucleophilic character).
Reactivity indices, such as Fukui functions, derived from DFT, provide a quantitative measure of the local reactivity of different atomic sites within a molecule. The Fukui function identifies sites that are most susceptible to nucleophilic, electrophilic, or radical attack.
For 7-Bromo-4-chloro- researchgate.netnih.govepa.govthiadiazolo[3,4-c]pyridine, calculations of the Fukui function for nucleophilic attack (f+) are predicted to show the highest values at the C4 and C7 positions. Consistent with MEP analysis and experimental findings on the dibromo-analog, the C4 position is expected to be the most reactive site for nucleophilic aromatic substitution (SNAr). researchgate.net This selectivity is attributed to the greater electron deficiency at the C4 position due to its proximity to the pyridine nitrogen atom. The difference in electronegativity between chlorine and bromine will also influence the relative reactivity of the C4 and C7 positions.
Conformational Analysis and Molecular Dynamics Simulations
The 7-Bromo-4-chloro- researchgate.netnih.govepa.govthiadiazolo[3,4-c]pyridine molecule is a rigid, planar heterocyclic system. Therefore, extensive conformational analysis is generally not required. However, molecular dynamics (MD) simulations could be employed to study its interactions with other molecules or in different solvent environments. MD simulations can provide insights into the non-covalent interactions, solvation effects, and the dynamic behavior of the molecule in a condensed phase, which are crucial for understanding its behavior in practical applications such as in organic electronic materials.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis, Mass Spectrometry Simulations)
Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the characterization of new compounds.
NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. For 7-Bromo-4-chloro- researchgate.netnih.govepa.govthiadiazolo[3,4-c]pyridine, a single aromatic proton signal is expected in the 1H NMR spectrum. The 13C NMR spectrum would show distinct signals for each of the five carbon atoms in the heterocyclic core, with the C4 and C7 signals being significantly influenced by the attached halogens. Experimental data for a derivative, (E)-4-(2-(7-Bromo- researchgate.netnih.govepa.govthiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline, provides a reference for the chemical shifts in this class of compounds. mdpi.com
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. The predicted IR spectrum would show characteristic peaks corresponding to the stretching and bending modes of the C-Br, C-Cl, C-N, C=N, and C-S bonds within the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra. The electron-deficient nature of the TDAP core suggests that the main absorption bands will be in the UV or visible region, corresponding to π-π* transitions. Experimental UV-Vis data for a derivative shows absorption in the visible range, which is consistent with a highly conjugated system. mdpi.com
Mass Spectrometry: While direct simulation of mass spectra is complex, computational methods can predict the molecular weight and isotopic pattern, which are fundamental for mass spectrometric identification. The presence of bromine and chlorine would result in a characteristic isotopic signature.
Table 2: Predicted Spectroscopic Data for 7-Bromo-4-chloro- researchgate.netnih.govepa.govthiadiazolo[3,4-c]pyridine Note: These are qualitative predictions. Precise values require specific computational simulations.
| Spectroscopy | Predicted Features |
|---|---|
| 1H NMR | One singlet in the aromatic region. |
| 13C NMR | Five distinct signals for the aromatic carbons; C4 and C7 chemical shifts influenced by halogens. |
| IR | Characteristic peaks for C-Halogen, C=N, C-N, and C-S vibrations. |
| UV-Vis | Absorption bands in the UV-visible region corresponding to π-π* transitions. |
| Mass Spectrometry | Molecular ion peak at m/z ~250 with a characteristic isotopic pattern due to Br and Cl. mdpi.com |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is instrumental in elucidating reaction mechanisms. For 7-Bromo-4-chloro- researchgate.netnih.govepa.govthiadiazolo[3,4-c]pyridine, the most probable reaction is nucleophilic aromatic substitution (SNAr). DFT calculations can be used to model the reaction pathway, including the formation of the Meisenheimer intermediate and the transition states.
Studies on 4,7-dibromo- researchgate.netnih.govepa.govthiadiazolo[3,4-c]pyridine have shown that SNAr reactions proceed selectively at the C4 position. researchgate.net Computational analysis of the reaction energetics confirmed that the activation barrier for nucleophilic attack at C4 is lower than at C7. A similar regioselectivity is expected for the bromo-chloro analog. Theoretical modeling of the SNAr mechanism would involve calculating the energies of reactants, intermediates, transition states, and products to determine the reaction profile and rate-determining step. These calculations would further confirm the higher reactivity of the C4 position and provide a quantitative understanding of the substituent effects of chlorine versus bromine on the reaction kinetics and thermodynamics.
Solvent Effects on Molecular Properties and Reactivity Profiles
A comprehensive review of available scientific literature did not yield specific computational or theoretical studies investigating the solvent effects on the molecular properties and reactivity profiles of 7-Bromo-4-chloro- dntb.gov.uanih.govnih.govthiadiazolo[3,4-c]pyridine. While research exists on related heterocyclic compounds, such as dihydropyridine (B1217469) and thiadiazole derivatives, directly extrapolating those findings to the subject compound would be scientifically unfounded.
Theoretical investigations into solvent effects typically employ computational methods like Density Functional Theory (DFT) to model how the surrounding solvent medium influences the electronic structure and, consequently, the chemical behavior of a molecule. These studies often analyze parameters such as molecular geometry, dipole moments, frontier molecular orbital energies (HOMO and LUMO), and various reactivity descriptors in different solvent environments, ranging from nonpolar to polar.
For analogous compounds, studies have shown that solvent polarity can significantly impact molecular stability and reactivity. For instance, polar solvents can stabilize charged or highly polar transition states, thereby affecting reaction rates. Similarly, the electronic properties, which dictate a molecule's susceptibility to nucleophilic or electrophilic attack, can be modulated by the solvent's dielectric constant.
Although no specific data tables or detailed research findings for 7-Bromo-4-chloro- dntb.gov.uanih.govnih.govthiadiazolo[3,4-c]pyridine are available, it is a standard practice in computational chemistry to perform such analyses to predict and understand the behavior of novel compounds in different chemical environments. Such studies would provide valuable insights for synthetic chemists looking to utilize this compound in various reaction conditions. The absence of this specific information in the public domain highlights a potential area for future research.
Applications in Advanced Chemical Research and Materials Science
Utilization as a Versatile Building Block in Complex Organic Synthesis
The presence of two different halogen atoms at the 4- and 7-positions of the thiadiazolo[3,4-c]pyridine core imparts differential reactivity, allowing for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This characteristic makes 7-Bromo-4-chloro- nih.govmdpi.comthiadiazolo[3,4-c]pyridine a versatile precursor for the construction of complex molecular architectures.
Scaffold for Novel Heterocyclic Architectures
The reactivity of the chloro and bromo substituents on the nih.govmdpi.comthiadiazolo[3,4-c]pyridine scaffold allows for the stepwise introduction of different functional groups, leading to the synthesis of novel and complex heterocyclic systems. While direct research on the 7-bromo-4-chloro derivative is limited, studies on the analogous 4,7-dibromo- nih.govmdpi.comthiadiazolo[3,4-c]pyridine demonstrate the potential for selective monosubstitution, which would yield structures akin to the title compound. For instance, the Heck cross-coupling reaction of 4,7-dibromo- nih.govmdpi.comthiadiazolo[3,4-c]pyridine with N,N-diphenyl-4-vinylaniline can be controlled to achieve monosubstitution, yielding (E)-4-(2-(7-Bromo- nih.govmdpi.comthiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. mdpi.com This highlights the ability to selectively react at one position while leaving the other halogen available for subsequent transformations, a principle that is central to using the 7-bromo-4-chloro derivative as a scaffold. This selective functionalization is crucial for creating unsymmetrical disubstituted nih.govmdpi.comthiadiazolo[3,4-c]pyridines. mdpi.com
The differential reactivity of the C-Br and C-Cl bonds is a key aspect of its utility. Generally, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond, allowing for selective arylation or vinylation at the 7-position. The remaining chloro group can then be targeted in a subsequent reaction, potentially under different catalytic conditions or with more reactive nucleophiles. This stepwise approach provides a strategic advantage in the synthesis of elaborate heterocyclic structures with precisely controlled substitution patterns.
Precursor for Advanced Ligand Design in Catalysis
The nitrogen atoms within the thiadiazole and pyridine (B92270) rings of 7-Bromo-4-chloro- nih.govmdpi.comthiadiazolo[3,4-c]pyridine possess lone pairs of electrons, making them potential coordination sites for metal ions. By strategically functionalizing the 4- and 7-positions with appropriate chelating groups, this compound can serve as a precursor for the design of advanced ligands for catalysis.
The synthesis of such ligands would involve the substitution of the bromo and chloro groups with moieties containing donor atoms like nitrogen, phosphorus, or sulfur. For example, nucleophilic substitution reactions with amines or phosphines could introduce new coordination sites. The resulting multidentate ligands could then be used to form stable complexes with transition metals, which are the basis for many homogeneous catalysts. The electronic properties of the thiadiazolopyridine core, being electron-deficient, can influence the electronic environment of the coordinated metal center, thereby tuning its catalytic activity and selectivity. While specific examples of ligands derived from 7-bromo-4-chloro- nih.govmdpi.comthiadiazolo[3,4-c]pyridine are not extensively documented, the principles of ligand design suggest its potential in this area.
Integration into Functional Organic Materials and Optoelectronics
The electron-deficient nature of the nih.govmdpi.comthiadiazolo[3,4-c]pyridine core makes it an excellent acceptor unit in donor-acceptor (D-A) type functional organic materials. These materials are of significant interest for applications in optoelectronics due to their tunable electronic and optical properties.
Organic Semiconductors and Photovoltaic Devices (e.g., OLEDs, OFETs)
In the realm of organic electronics, 7-Bromo-4-chloro- nih.govmdpi.comthiadiazolo[3,4-c]pyridine is a valuable building block for the synthesis of donor-acceptor copolymers used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electron-deficient character of the thiadiazolopyridine unit, when incorporated into a conjugated polymer backbone with electron-donating units, can lead to materials with low bandgaps, which is desirable for absorbing a broader range of the solar spectrum in OPVs.
For instance, polymers incorporating the thiadiazolo[3,4-c]pyridine moiety have been investigated as the photoactive acceptor part in low band gap conjugated polymers and oligomers for high-performance OPV devices. The presence of the halogen atoms provides reactive handles for polymerization reactions, such as Suzuki or Stille cross-coupling, to create these conjugated systems. The resulting polymers can exhibit high hole mobilities, a key parameter for efficient charge transport in OFETs.
The general utility of thiadiazole-containing compounds in optoelectronics is well-established. They are known to be important precursors for the synthesis of dyes used in effective photovoltaic materials. mdpi.com Specifically, derivatives of nih.govmdpi.comthiadiazolo[3,4-c]pyridine have been used to create chromophores for various optoelectronic devices. mdpi.com
Polymer Chemistry and Polymerizable Monomers for Conjugated Systems
The bromo and chloro substituents on the 7- and 4-positions of the thiadiazolo[3,4-c]pyridine ring serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, making this compound an ideal monomer for the synthesis of conjugated polymers. Stille, Suzuki, and direct arylation polymerization are common methods used to incorporate such monomers into polymer chains.
By reacting 7-Bromo-4-chloro- nih.govmdpi.comthiadiazolo[3,4-c]pyridine with a comonomer containing two organotin, boronic acid/ester, or C-H bonds, a variety of donor-acceptor alternating copolymers can be synthesized. The choice of the comonomer allows for the tuning of the resulting polymer's electronic and physical properties, such as its bandgap, solubility, and film-forming ability. For example, thiadiazolo[3,4-c]pyridine (PT) has been explored as a novel electron acceptor in donor-acceptor type conjugated polymers for electrochromics, demonstrating its potential to create materials with fast switching times and low bandgaps. nih.gov
Table 1: Examples of Polymerization Reactions Utilizing Halogenated Heterocycles
| Polymerization Method | Reactants | Resulting Polymer Type | Potential Application |
| Suzuki Coupling | Dihalogenated Acceptor + Diboronic Ester Donor | Donor-Acceptor Copolymer | Organic Photovoltaics |
| Stille Coupling | Dihalogenated Acceptor + Distannyl Donor | Donor-Acceptor Copolymer | Organic Field-Effect Transistors |
| Direct Arylation | Dihalogenated Acceptor + C-H Activated Donor | Donor-Acceptor Copolymer | Organic Light-Emitting Diodes |
This table represents general polymerization strategies applicable to halogenated heterocyclic monomers like 7-Bromo-4-chloro- nih.govmdpi.comthiadiazolo[3,4-c]pyridine.
Coordination Polymers and Metal-Organic Frameworks (MOFs) Functionalization
The nitrogen atoms of the nih.govmdpi.comthiadiazolo[3,4-c]pyridine core can act as coordination sites for metal ions, opening up the possibility of using this compound or its derivatives as linkers in the construction of coordination polymers and metal-organic frameworks (MOFs). The bromo and chloro substituents provide opportunities for post-synthetic modification of MOFs.
A pre-functionalized linker can be synthesized by first substituting the halogen atoms with appropriate coordinating groups (e.g., carboxylic acids, pyridyls) and then using this new molecule in the synthesis of a MOF. Alternatively, a MOF could be constructed using a linker that already contains the 7-Bromo-4-chloro- nih.govmdpi.comthiadiazolo[3,4-c]pyridine unit, and the halogen atoms could then be modified after the framework has been assembled. This post-synthetic modification approach allows for the introduction of new functionalities into the MOF pores, tailoring their properties for specific applications such as gas storage, separation, or catalysis. While direct examples of MOFs functionalized with this specific compound are not prevalent, the use of thiadiazole-functionalized ligands in MOFs for applications like photocatalysis is an active area of research.
Design of Liquid Crystals and Related Ordered Materials
The rigid, heteroaromatic core of epa.govnih.govthiadiazolo[3,4-c]pyridine makes it a compelling structural motif for the design of liquid crystals and other ordered materials. The inherent planarity and polarity of this heterocyclic system provide the necessary anisotropy for the formation of mesophases. Research into related thiadiazole-fused heterocycles has demonstrated that the introduction of long, flexible side chains is a key strategy for inducing liquid crystalline behavior.
A critical approach involves the functionalization of the thiadiazolopyridine core, particularly through nucleophilic aromatic substitution reactions. For instance, the synthesis of derivatives like 7-bromo-4-(dodecylthio)- epa.govnih.govthiadiazolo[3,4-c]pyridine and 4,7-bis(dodecylthio)- epa.govnih.govthiadiazolo[3,4-c]pyridine highlights a common design principle. mdpi.com In these molecules, the rigid central unit dictates the orientation, while the long alkylthio chains promote the self-assembly into ordered liquid crystalline phases.
Studies on analogous systems, such as 4,7-bis(alkylthio)- epa.govnih.govthiadiazolo[3,4-d]pyridazines, have shown that intermolecular S···N interactions can lead to the formation of stable, chain-like structures, which are highly conducive to creating liquid crystalline materials. nih.govnih.gov This suggests that derivatives of 7-bromo-4-chloro- epa.govnih.govthiadiazolo[3,4-c]pyridine, particularly those featuring long-chain alkylthio or alkoxy groups, are promising candidates for the development of novel calamitic (rod-shaped) mesogens. The combination of a strong dipole moment from the thiadiazole ring and the structural anisotropy makes these compounds suitable for applications in electronic display and sensor technologies. researchgate.net
Table 1: Thiadiazolopyridine Derivatives in Liquid Crystal Design
| Compound Derivative | Design Strategy | Potential Application | Reference |
|---|---|---|---|
| 7-Bromo-4-(dodecylthio)- epa.govnih.govthiadiazolo[3,4-c]pyridine | Introduction of a single long alkylthio chain to induce mesomorphism. | Components in liquid crystal mixtures for display applications. | mdpi.com |
| 4,7-Bis(dodecylthio)- epa.govnih.govthiadiazolo[3,4-c]pyridine | Symmetrical introduction of two long alkylthio chains to enhance liquid crystalline properties. | Development of advanced ordered materials with specific thermal ranges. | mdpi.com |
| 4,7-Bis(alkylthio)- epa.govnih.govthiadiazolo[3,4-d]pyridazine (Analogous System) | Utilizing intermolecular S···N interactions to stabilize ordered phases. | Promising materials for the design of novel liquid crystals. | nih.govnih.gov |
Role in Agrochemical Research and Development
While direct applications of 7-bromo-4-chloro- epa.govnih.govthiadiazolo[3,4-c]pyridine in agrochemical development are not extensively documented, its structural components—a fused pyridine and thiadiazole ring—are features of significant interest in the design of new bioactive agents for agriculture. Heterocyclic compounds play a crucial role in modern agrochemicals, acting as potent fungicides, herbicides, and insecticides.
Design of Novel Agrochemical Lead Compounds
The epa.govnih.govthiadiazolo[3,4-c]pyridine scaffold serves as an attractive starting point for the discovery of novel agrochemical lead compounds. The electron-deficient nature of the thiadiazole ring fused to the pyridine core creates a unique electronic profile that can be exploited for biological activity. The demonstrated broad-spectrum antimicrobial and antifungal activities of related heterocyclic systems, such as triazolothiadiazoles and thiazolopyrimidines, provide a strong rationale for exploring the potential of thiadiazolopyridine derivatives. mdpi.comresearchgate.net The reactive chloro and bromo substituents on the core structure allow for facile chemical modification, enabling the creation of diverse chemical libraries to be screened for activity against various plant pathogens and pests.
Structure-Activity Relationships in Agrochemical Contexts
The development of effective agrochemicals relies heavily on understanding structure-activity relationships (SAR). For the 7-bromo-4-chloro- epa.govnih.govthiadiazolo[3,4-c]pyridine scaffold, SAR studies would focus on the systematic modification of the substituents at the 4- and 7-positions. Insights from related antimicrobial heterocyclic compounds suggest that the nature of these substituents is critical for determining both the potency and spectrum of activity. nih.govmdpi.com
For example, replacing the halogen atoms with various functional groups can modulate key physicochemical properties such as lipophilicity (logP), electronic character, and steric profile. These properties are crucial for the compound's ability to penetrate target organisms, interact with its molecular target, and resist metabolic degradation. By synthesizing and testing a range of analogs, researchers can build robust SAR models to guide the optimization of lead compounds into effective and selective agrochemical products.
Table 2: Hypothetical SAR Exploration for Agrochemical Design
| Modification on Thiadiazolopyridine Core | Rationale / Expected Impact | Target Agrochemical Property |
|---|---|---|
| Replacement of Cl/Br with alkoxy groups | Modulates lipophilicity and hydrogen bonding potential. | Improved systemic movement in plants; altered target binding. |
| Introduction of substituted amine groups | Introduces charge and specific vector interactions. | Enhanced potency and selectivity against specific fungal or bacterial enzymes. |
| Substitution with thioether moieties | Increases lipophilicity and potential for metabolic activation. | Improved cuticular penetration; potential for pro-fungicide design. |
| Addition of substituted phenyl or heteroaryl rings | Explores larger binding pockets and introduces additional interaction points. | Increased target affinity and potential for novel modes of action. |
Contribution to Medicinal Chemistry Research
The 7-bromo-4-chloro- epa.govnih.govthiadiazolo[3,4-c]pyridine core is a valuable entity in medicinal chemistry, serving as a "privileged scaffold" for the development of new therapeutic agents. Its rigid structure and defined substitution points provide a solid foundation for designing molecules that can interact with biological targets with high specificity and affinity.
Scaffold for Drug Discovery Lead Optimization
The thiadiazolopyridine framework is an excellent scaffold for lead optimization in drug discovery programs. Its utility stems from the ability to readily perform chemical modifications at its reactive sites, primarily the 4- and 7-positions. This allows medicinal chemists to systematically alter the molecule's properties to enhance potency, improve selectivity, and optimize its absorption, distribution, metabolism, and excretion (ADME) profile.
The biological potential of this scaffold is underscored by the wide range of pharmacological activities observed in structurally related heterocyclic systems. For instance, various thiadiazole, triazole, and fused pyridine derivatives have been reported to possess potent antimicrobial, anticancer, antiviral, and anti-inflammatory properties. mdpi.comresearchgate.net Research on the derivatization of the closely related 4,7-dibromo- epa.govnih.govthiadiazolo[3,4-c]pyridine has shown that it can be converted into a diverse array of building blocks for biologically active molecules, further cementing its role as a versatile platform for drug development. researchgate.net
Table 3: Potential Therapeutic Applications of the Thiadiazolopyridine Scaffold
| Derivative Class | Basis for Potential | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Amino- and alkoxy-derivatives | Based on the broad antimicrobial activity of related thiadiazole heterocycles. | Anti-infectives (antibacterial, antifungal). | mdpi.com |
| Aryl- and heteroaryl-substituted analogs | Activity of related thiazolopyrimidines and triazolothiadiazines against cancer cell lines. | Anticancer / Antiproliferative agents. | researchgate.netnih.gov |
| Substituted amide derivatives | Kinase inhibitory activity of similar isothiazolo[4,3-b]pyridines. | Kinase inhibitors for oncology or inflammatory diseases. | mdpi.com |
Elucidation of Molecular Interactions with Biological Targets (e.g., enzyme inhibition, receptor binding)
The well-defined geometry and electronic characteristics of the 7-bromo-4-chloro- epa.govnih.govthiadiazolo[3,4-c]pyridine scaffold make it an effective tool for probing the molecular architecture of biological targets. By designing and synthesizing derivatives with varied substituents, researchers can systematically investigate the interactions between small molecules and the binding sites of proteins such as enzymes and receptors.
Molecular modeling and docking studies on related thiadiazole-containing heterocycles have successfully predicted their binding modes and mechanisms of action. For example, derivatives of triazolo-thiadiazole have been docked into the active sites of microbial enzymes like E. coli MurB and fungal CYP51 to explain their potent antimicrobial effects. mdpi.com Similarly, triazolothiadiazine analogs have been studied as inhibitors of glycogen (B147801) synthase kinase-3 β (GSK-3β), with computational methods used to predict key interactions within the ATP binding site. nih.gov The scaffold can be used to position functional groups precisely to engage in hydrogen bonding, hydrophobic interactions, or pi-stacking with specific amino acid residues, thereby elucidating the structural requirements for potent and selective biological activity. This information is invaluable for the rational design of next-generation therapeutics.
Table 4: Molecular Docking Insights from Related Thiadiazole Scaffolds
| Compound Class | Biological Target | Key Finding from Molecular Modeling | Reference |
|---|---|---|---|
| Triazolo-thiadiazole derivatives | E. coli MurB (antibacterial target) | Predicted binding modes identified key interactions responsible for enzyme inhibition. | mdpi.com |
| Triazolo-thiadiazole derivatives | Fungal CYP51 (antifungal target) | Docking studies indicated probable involvement of CYP51 in the mechanism of antifungal activity. | mdpi.com |
| Hydrazinotriazolothiadiazine analogs | Glycogen synthase kinase-3 β (GSK-3β) | Predicted the binding mode within the ATP binding site, guiding inhibitor design. | nih.gov |
| Isothiazolo[4,3-b]pyridine derivative | Cyclin G-associated kinase (GAK) | Modeling was used to rationalize the inactivity of a specific analog, providing insight into ligand requirements. | mdpi.com |
Design of Chemical Probes for Biological Systems
The inherent structural features of the nih.govmdpi.comthiadiazolo[3,4-c]pyridine core, a key component of 7-Bromo-4-chloro- nih.govmdpi.comthiadiazolo[3,4-c]pyridine, suggest its potential as a scaffold for the development of novel chemical probes. While direct research on the 7-bromo-4-chloro derivative in this capacity is not extensively documented, studies on analogous compounds provide a strong basis for its prospective applications.
Derivatives of the related compound, 4,7-dibromo- nih.govmdpi.comthiadiazolo[3,4-c]pyridine, have been investigated as building blocks for fluorescent materials. researchgate.net The thiadiazole ring system, particularly when fused to a pyridine ring, can exhibit interesting photophysical properties. The strategic placement of bromo and chloro substituents on the 7-Bromo-4-chloro- nih.govmdpi.comthiadiazolo[3,4-c]pyridine molecule offers two distinct reaction sites for further functionalization. This allows for the attachment of fluorophores or moieties that can interact with specific biological targets.
The electron-withdrawing nature of the thiadiazolo[3,4-c]pyridine system can influence the spectroscopic properties of a molecule, potentially leading to the development of probes that are sensitive to their local environment. This could enable the design of "turn-on" or ratiometric fluorescent probes for the detection of specific analytes or changes in the cellular environment.
While the synthesis of various derivatives from the 4,7-dibromo precursor has been explored, paving the way for biologically interesting species, the specific development of 7-Bromo-4-chloro- nih.govmdpi.comthiadiazolo[3,4-c]pyridine-based chemical probes for biological systems remains a promising yet underexplored area of research. researchgate.net
Analytical Applications: Development of Detection or Sensing Methods
The potential for 7-Bromo-4-chloro- nih.govmdpi.comthiadiazolo[3,4-c]pyridine in analytical applications stems from the electroactive and photoactive nature of the broader class of thiadiazole-containing compounds. These properties are fundamental to the development of sensitive and selective detection and sensing methods.
Although specific research on 7-Bromo-4-chloro- nih.govmdpi.comthiadiazolo[3,4-c]pyridine for sensing applications is limited, the nih.govmdpi.comthiadiazolo[3,4-c]pyridine core has been incorporated into electrochromic polymers. nih.gov This indicates the potential for this heterocyclic system to be used in the development of electrochemical sensors. The redox properties of the molecule could be modulated by the binding of an analyte, leading to a measurable change in the electrochemical signal.
Furthermore, the fluorescent properties of derivatives of the thiadiazolo[3,4-c]pyridine scaffold suggest their utility in optical sensing. researchgate.net By functionalizing the 7-Bromo-4-chloro- nih.govmdpi.comthiadiazolo[3,4-c]pyridine molecule with specific recognition elements, it may be possible to create chemosensors that exhibit a change in fluorescence intensity or wavelength upon interaction with a target analyte.
The development of analytical methods based on this compound would require further investigation into its electrochemical behavior and photophysical properties upon interaction with various ions and small molecules.
Photocatalytic and Electrocatalytic Applications
Recent research has highlighted the potential of electron donor-acceptor systems based on fused heterocyclic structures in photocatalysis. Specifically, derivatives of benzo[c] nih.govmdpi.comthiadiazole (BTZ), a structurally related core, have been investigated as visible-light organophotocatalysts. cityu.edu.hkrsc.org These compounds can effectively absorb light and facilitate chemical transformations.
The 7-Bromo-4-chloro- nih.govmdpi.comthiadiazolo[3,4-c]pyridine molecule possesses an electron-deficient thiadiazolo[3,4-c]pyridine core, which is a key feature for potential photocatalytic activity. The presence of the halogen atoms allows for further modification to tune the electronic and photophysical properties of the molecule, which could enhance its catalytic efficiency.
While direct studies on the photocatalytic or electrocatalytic applications of 7-Bromo-4-chloro- nih.govmdpi.comthiadiazolo[3,4-c]pyridine are not yet prevalent in the literature, the foundational research on similar heterocyclic systems provides a strong rationale for its investigation in these areas. The compound could potentially be employed as a catalyst or a component of a catalytic system for a range of organic reactions.
Further research is necessary to fully elucidate the photocatalytic and electrocatalytic capabilities of 7-Bromo-4-chloro- nih.govmdpi.comthiadiazolo[3,4-c]pyridine and its derivatives.
Advanced Spectroscopic and Structural Characterization Studies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information, advanced two-dimensional (2D) and specialized NMR experiments offer a much deeper understanding of the molecular framework and dynamics.
2D NMR experiments are crucial for establishing the precise connectivity and spatial relationships between atoms in a molecule like 7-Bromo-4-chloro- nih.govresearchgate.netsemanticscholar.orgthiadiazolo[3,4-c]pyridine. These techniques separate NMR signals onto two frequency axes, revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For a substituted nih.govresearchgate.netsemanticscholar.orgthiadiazolo[3,4-c]pyridine derivative, COSY would be instrumental in identifying adjacent protons within a substituent group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. nih.govmdpi.com This allows for the unambiguous assignment of which proton is attached to which carbon atom, which is fundamental for mapping the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). nih.gov This is particularly powerful for connecting different parts of a molecule, for instance, linking a substituent's proton to a carbon atom within the core heterocyclic ring, thereby confirming the substitution site.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This technique is invaluable for determining stereochemistry and regiochemistry. For example, in a study of (E)-4-(2-(7-bromo- nih.govresearchgate.netsemanticscholar.orgthiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline, 2D NOESY was used to prove the regioselectivity of a cross-coupling reaction. mdpi.com The absence of a cross-peak between the pyridine (B92270) ring proton and the ethylene (B1197577) moiety protons confirmed that substitution occurred at position 4, as a substitution at position 7 would have resulted in a spatial proximity and a corresponding NOESY cross-peak. mdpi.com
The expected 2D NMR correlations for the parent compound 7-Bromo-4-chloro- nih.govresearchgate.netsemanticscholar.orgthiadiazolo[3,4-c]pyridine would primarily involve the single aromatic proton and the carbon atoms of the heterocyclic core. The table below outlines the key expected correlations.
| Technique | Correlated Nuclei | Information Gained for 7-Bromo-4-chloro- nih.govresearchgate.netsemanticscholar.orgthiadiazolo[3,4-c]pyridine |
|---|---|---|
| COSY | ¹H – ¹H | No correlations expected for the core structure due to the single isolated proton. Essential for analyzing substituent protons in derivatives. |
| HSQC | ¹H – ¹³C (¹JCH) | Direct correlation between the single aromatic proton and its attached carbon, confirming its chemical shift. |
| HMBC | ¹H – ¹³C (2,3JCH) | Correlations from the aromatic proton to adjacent and next-nearest carbons, helping to assign the quaternary carbons of the pyridine and thiadiazole rings. |
| NOESY | ¹H – ¹H (Through Space) | In derivatives, establishes spatial proximity between the core proton and protons on substituents, confirming regiochemistry and conformation. |
While solution-state NMR provides information on molecules in their solvated state, solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing materials in their solid form. It provides detailed information about structure, packing, and dynamics in the crystalline or amorphous state. For materials derived from the nih.govresearchgate.netsemanticscholar.orgthiadiazolo[3,4-c]pyridine core, which have applications in electronics, ssNMR can be particularly insightful.
Key applications include:
Polymorph Identification: ssNMR is highly sensitive to the local environment of nuclei. Different crystalline forms (polymorphs) of the same compound will give distinct ssNMR spectra, allowing for their identification and quantification in a mixture.
Analysis of Intermolecular Interactions: Techniques like cross-polarization magic-angle spinning (CP-MAS) can reveal through-space proximities between nuclei (e.g., ¹H, ¹³C, ¹⁵N), providing insights into intermolecular packing, including hydrogen and halogen bonding.
Structural Elucidation of Insoluble Materials: For derivatives that are insoluble or poorly soluble, ssNMR may be the only method to obtain detailed structural information comparable to that from solution NMR. nih.gov
Variable temperature (VT) NMR spectroscopy is a crucial tool for investigating dynamic processes and conformational equilibria in molecules. vnu.edu.vnrsc.org By recording NMR spectra at different temperatures, researchers can study phenomena that occur on the NMR timescale.
For derivatives of 7-Bromo-4-chloro- nih.govresearchgate.netsemanticscholar.orgthiadiazolo[3,4-c]pyridine, particularly those with bulky or flexible substituents, VT-NMR could be used to:
Study Rotational Barriers: If a bulky group is attached to the heterocyclic core, rotation around a single bond might be hindered. At low temperatures, this slow rotation could lead to the appearance of distinct signals for atoms that are equivalent at room temperature. As the temperature is raised, these signals would broaden and eventually coalesce into a single averaged signal. Analysis of this behavior allows for the calculation of the energy barrier to rotation (ΔG‡).
Analyze Conformational Equilibria: Molecules can exist as a mixture of two or more rapidly interconverting conformers. The observed chemical shifts at a given temperature are a weighted average of the shifts in each conformer. By tracking the change in chemical shifts with temperature, the thermodynamic parameters (ΔH° and ΔS°) for the equilibrium can be determined. researchgate.net This is particularly relevant for understanding the conformational preferences of flexible side chains. rsc.org
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and absolute configuration. For novel heterocyclic systems like substituted nih.govresearchgate.netsemanticscholar.orgthiadiazolo[3,4-c]pyridines, this analysis is vital for confirming the molecular structure deduced from spectroscopic methods. mdpi.comnih.gov The resulting crystal structure offers a detailed view of the molecule's conformation and its packing within the crystal lattice.
The way molecules pack in a crystal is governed by a network of non-covalent intermolecular interactions. nih.govresearchgate.net These interactions are critical in determining the physical properties of organic materials. For 7-Bromo-4-chloro- nih.govresearchgate.netsemanticscholar.orgthiadiazolo[3,4-c]pyridine, several types of interactions are expected to dictate its crystal packing.
Halogen Bonding: The bromine and chlorine atoms on the ring are potential halogen bond donors. They can interact with Lewis basic sites, such as the nitrogen atoms of the pyridine or thiadiazole rings on neighboring molecules, influencing the supramolecular assembly. acs.org
π-π Stacking: The electron-deficient aromatic core of the nih.govresearchgate.netsemanticscholar.orgthiadiazolo[3,4-c]pyridine system can engage in π-π stacking interactions with adjacent molecules. These interactions are crucial for the charge transport properties in organic electronic materials.
C–H···N/S Interactions: Weak hydrogen bonds involving the single aromatic C-H group acting as a donor and the nitrogen or sulfur atoms of an adjacent molecule acting as acceptors can also contribute to the stability of the crystal lattice.
The table below summarizes the potential intermolecular interactions that could be identified by X-ray diffraction.
| Interaction Type | Potential Donor | Potential Acceptor | Significance |
|---|---|---|---|
| Halogen Bond | C–Br, C–Cl | Pyridine-N, Thiadiazole-N | Directional interaction influencing crystal packing and material properties. |
| π-π Stacking | Thiadiazolopyridine Ring | Thiadiazolopyridine Ring | Stabilizes the crystal lattice and is critical for electronic communication between molecules. |
| Weak Hydrogen Bond | Aromatic C–H | Pyridine-N, Thiadiazole-N | Contributes to the overall stability and specific arrangement of molecules in the crystal. |
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. sfasu.edu These different forms, or polymorphs, can have significantly different physical properties, such as melting point, solubility, and stability. Conformational polymorphism occurs when the different crystal packing arrangements are associated with different conformations of the molecule itself. acs.org
For derivatives of 7-Bromo-4-chloro- nih.govresearchgate.netsemanticscholar.orgthiadiazolo[3,4-c]pyridine that possess flexible substituents, different polymorphs could arise from variations in the torsion angles of the side chains. Single-crystal X-ray diffraction is the primary tool for identifying and characterizing these polymorphs. By solving the crystal structure from different crystalline batches or those obtained under different crystallization conditions, it is possible to identify if conformational polymorphism exists. This is particularly important in the development of pharmaceuticals and functional materials, where controlling the specific polymorphic form is often critical for performance and reproducibility. sfasu.edu
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive tool for identifying functional groups and monitoring chemical transformations by probing the vibrational modes of a molecule. semanticscholar.org For 7-Bromo-4-chloro- nih.govrsc.orgmdpi.comthiadiazolo[3,4-c]pyridine, these techniques provide a characteristic fingerprint, allowing for structural confirmation and analysis of bond characteristics. The vibrational modes are distributed among the pyridine ring, the fused thiadiazole ring, and the carbon-halogen bonds.
The FT-IR and Raman spectra are expected to be complex due to the molecule's low symmetry (C1 point group), which renders all 36 normal modes of vibration active in both IR and Raman. globalresearchonline.net The analysis of these spectra relies on comparing experimental data with theoretical calculations (e.g., using Density Functional Theory, DFT) and data from structurally related compounds. researchgate.netmdpi.com
Key Vibrational Modes:
Pyridine Ring Vibrations: The stretching and bending vibrations of the pyridine ring are expected in their characteristic regions. C–H stretching vibrations of the lone aromatic proton typically appear in the 3100–3000 cm⁻¹ range. globalresearchonline.net Ring stretching vibrations (νC=C, νC=N) are anticipated in the 1600–1400 cm⁻¹ region. amhsr.org
Thiadiazole Ring Vibrations: The fused nih.govrsc.orgmdpi.comthiadiazole ring contributes its own unique vibrational signatures. The C=N stretching vibrations of the thiadiazole moiety are typically observed in the 1600–1550 cm⁻¹ range. mdpi.com Other ring breathing and deformation modes occur at lower frequencies.
Carbon-Halogen Vibrations: The C-Cl and C-Br stretching vibrations are key identifiers. The C-Cl stretching mode is generally found in the 800-600 cm⁻¹ region, while the C-Br stretch appears at a lower wavenumber, typically in the 600-500 cm⁻¹ range, due to the larger mass of the bromine atom.
In-plane and Out-of-plane Bending: A multitude of C-H in-plane and out-of-plane bending modes, along with ring deformation modes, populate the fingerprint region below 1400 cm⁻¹.
FT-IR and Raman spectroscopy are complementary; modes that are weak in IR may be strong in Raman, and vice versa. semanticscholar.org For instance, the symmetric vibrations of the heterocyclic rings are often more prominent in the Raman spectrum. These techniques are invaluable for monitoring reactions involving this compound, such as nucleophilic aromatic substitution, where the disappearance of C-Cl or C-Br vibrational bands and the appearance of new bands corresponding to the incoming functional group can be tracked in real-time.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) | Reference |
|---|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Strong | globalresearchonline.net |
| Pyridine/Thiadiazole C=N/C=C Stretch | 1600 - 1400 | Strong-Medium | Strong-Medium | amhsr.orgmdpi.com |
| Pyridine Ring Breathing/Deformation | 1200 - 900 | Medium | Strong | nih.gov |
| C-Cl Stretch | 800 - 600 | Strong | Medium | - |
| C-Br Stretch | 600 - 500 | Strong | Medium | - |
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is an essential technique for the unambiguous structural confirmation of 7-Bromo-4-chloro- nih.govrsc.orgmdpi.comthiadiazolo[3,4-c]pyridine. It provides the exact mass of the molecular ion with high precision (typically within 5 ppm), allowing for the determination of its elemental formula (C₅HN₂SClBr). The distinct isotopic pattern resulting from the presence of chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) provides a definitive signature for the presence of these halogens in the molecule. HRMS analysis has been successfully used to confirm the structures of various derivatives of nih.govrsc.orgmdpi.comthiadiazolo[3,4-c]pyridine. mdpi.comresearchgate.netmdpi.com
The fragmentation pathway under electron impact (EI) or collision-induced dissociation (CID) provides further structural insights. The fragmentation of heterocyclic systems is often initiated by the loss of small, stable molecules or radicals. sapub.org For 7-Bromo-4-chloro- nih.govrsc.orgmdpi.comthiadiazolo[3,4-c]pyridine, the molecular ion ([M]⁺˙) is the parent peak from which fragmentation proceeds.
A plausible fragmentation pathway can be proposed:
Halogen Loss: The initial fragmentation step may involve the cleavage of the weaker C-Br bond to lose a bromine radical (•Br), followed by the loss of a chlorine radical (•Cl), or vice versa.
Thiadiazole Ring Fragmentation: The thiadiazole ring can undergo cleavage. A common fragmentation mode for thiadiazoles is the loss of a nitrogen-sulfur fragment (e.g., NS) or the elimination of a nitrile radical (•CN), leading to stable fragment ions. sapub.org
Sequential Losses: Subsequent fragmentation could involve the loss of small molecules like hydrogen cyanide (HCN) from the pyridine ring.
The combination of cleavage rules and quantum chemical calculations can help predict the most likely fragmentation pathways and the relative stability of the resulting fragment ions. nih.gov
| Formula | Species | Calculated m/z (Monoisotopic) | Description |
|---|---|---|---|
| C₅HN₂S³⁵Cl⁷⁹Br | [M]⁺˙ | 249.8659 | Molecular Ion |
| C₅HN₂S³⁵Cl | [M - Br]⁺ | 170.9576 | Loss of Bromine radical |
| C₅HN₂S⁷⁹Br | [M - Cl]⁺ | 215.9063 | Loss of Chlorine radical |
| C₄N₂SClBr | [M - H - CN]⁺˙ | 222.8423 | Loss of HCN from [M-H]⁺ |
| C₅HNSCl | [M - Br - N]⁺ | 155.9545 | Loss of Br and N radicals |
UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
The nih.govrsc.orgmdpi.comthiadiazolo[3,4-c]pyridine core is a derivative of 2,1,3-benzothiadiazole (B189464) (BTD), a well-known electron-deficient heterocycle that forms the basis of many fluorescent materials. nih.gov The electronic properties of 7-Bromo-4-chloro- nih.govrsc.orgmdpi.comthiadiazolo[3,4-c]pyridine are therefore of significant interest. UV-visible absorption and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical behavior of the molecule.
Fluorescence Spectroscopy: Many derivatives of nih.govrsc.orgmdpi.comthiadiazolo[3,4-c]pyridine are known to be fluorescent, often with large Stokes shifts (the difference between the absorption and emission maxima). nih.govkyushu-u.ac.jp The fluorescence properties are highly sensitive to the molecular structure and the solvent environment. nih.govrsc.org The introduction of electron-donating groups in place of the halogens typically leads to a red-shift in both absorption and emission spectra and can enhance the fluorescence quantum yield. mdpi.com
While 7-Bromo-4-chloro- nih.govrsc.orgmdpi.comthiadiazolo[3,4-c]pyridine itself may not be a highly efficient fluorophore due to the presence of heavy bromine and chlorine atoms which can promote intersystem crossing and quench fluorescence, it serves as a crucial building block. Its photophysical properties can be systematically tuned by replacing the halogens, making it a valuable intermediate for creating novel dyes and probes for applications in materials science and bioimaging. nih.gov Studies on related compounds have demonstrated that derivatives can exhibit significant solvatochromism, where the emission color changes with solvent polarity. nih.gov
| Compound Type | Typical λabs (nm) | Typical λem (nm) | Key Features | Reference |
|---|---|---|---|---|
| 4-Amino-BTDs | ~400 - 450 | ~500 - 600 | Intramolecular Charge Transfer (ICT), Solvatochromism | nih.govmdpi.com |
| 4,7-Diaryl-BTDs | ~370 - 390 | ~450 - 550 | High Quantum Yield, Large Stokes Shift | rsc.org |
| 4,7-Diaryl- nih.govrsc.orgmdpi.comthiadiazolo[3,4-c]pyridines | ~380 - 420 | ~500 - 540 | Strong fluorescence in solid state, Large Stokes Shift (~120 nm) | kyushu-u.ac.jp |
| (E)-4-(2-(7-Bromo- nih.govrsc.orgmdpi.comthiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline | 443 (in CH₂Cl₂) | Not Reported | Shows significant intramolecular charge transfer. | mdpi.com |
X-ray Photoelectron Spectroscopy (XPS) and Other Surface Characterization Techniques for Materials Integration
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. When 7-Bromo-4-chloro- nih.govrsc.orgmdpi.comthiadiazolo[3,4-c]pyridine is integrated into materials, such as thin films for electronic devices or functionalized surfaces, XPS provides critical information about the surface chemistry and integrity of the molecule.
An XPS survey scan would confirm the presence of all expected elements: carbon (C), nitrogen (N), sulfur (S), chlorine (Cl), and bromine (Br). High-resolution scans of the core level peaks for each element would provide insight into their chemical environments.
C 1s: The C 1s spectrum would be complex, resolvable into components corresponding to C-C/C-H, C-N, C-S, C-Cl, and C-Br bonds.
N 1s: The N 1s spectrum is expected to show at least two peaks, corresponding to the distinct nitrogen environments in the pyridine and thiadiazole rings. This can be used to confirm the integrity of the heterocyclic core.
S 2p: The S 2p spectrum would show a characteristic doublet (2p₃/₂ and 2p₁/₂) with binding energy indicative of sulfur in the thiadiazole ring. Oxidation of the sulfur atom would result in a significant shift to higher binding energy, making XPS useful for stability studies.
Cl 2p and Br 3d: The binding energies of the Cl 2p and Br 3d core levels would confirm the covalent nature of the C-Cl and C-Br bonds. Changes in these peak positions could indicate reactions at these sites, such as substitution or degradation.
When this compound is used as a building block in polymers or self-assembled monolayers for organic electronics, XPS can be used to verify successful synthesis on a substrate, determine molecular orientation, and study the interface between the organic layer and other materials (e.g., metal electrodes or dielectric layers). This makes XPS an indispensable tool for characterizing the role and state of 7-Bromo-4-chloro- nih.govrsc.orgmdpi.comthiadiazolo[3,4-c]pyridine in the context of materials science and device engineering.
| Core Level | Expected Binding Energy (eV) | Information Provided |
|---|---|---|
| C 1s | ~284 - 288 | Distinguishes between C-C/C-H, C-N, C-S, and C-Halogen bonds. |
| N 1s | ~399 - 402 | Identifies different nitrogen environments (pyridine vs. thiadiazole). |
| S 2p₃/₂ | ~164 - 166 | Confirms the chemical state of sulfur in the thiadiazole ring. |
| Cl 2p₃/₂ | ~200 - 201 | Indicates covalent C-Cl bonding. |
| Br 3d₅/₂ | ~70 - 71 | Indicates covalent C-Br bonding. |
Challenges and Future Research Directions
Overcoming Synthetic Hurdles for Scalable and Sustainable Production
A significant hurdle is the need for regioselective synthesis to precisely install the bromo and chloro substituents at the desired positions. semanticscholar.org Future research should focus on developing novel synthetic strategies that avoid harsh reagents and minimize purification steps like column chromatography, which can be a bottleneck in scaling up production. semanticscholar.orgmdpi.com The development of a more economical and sustainable route is crucial for the commercial viability of this compound and its derivatives. semanticscholar.orgchemrxiv.org
| Purification Burden | Reliance on column chromatography for purification. semanticscholar.org | Not practical or cost-effective for industrial-scale production. |
Exploration of Novel Reactivity Patterns and Undiscovered Derivatization Routes
The electron-deficient nature of the nih.govnih.govthiadiazolo[3,4-c]pyridine core dictates its reactivity, particularly towards nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. Research on the closely related 4,7-dibromo- nih.govnih.govthiadiazolo[3,4-c]pyridine has demonstrated selective substitution with various nucleophiles, including alcohols, amines, and thiols. researchgate.netrsc.org
A key area for future exploration is the differential reactivity of the C4-Cl versus the C7-Br bond in the title compound. Understanding the selectivity of SNAr and various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Buchwald-Hartwig) at these two positions is essential for controlled, stepwise functionalization. nih.govmdpi.com This would enable the synthesis of a diverse library of unsymmetrically substituted derivatives. Beyond these established methods, research into novel reactivity, such as cycloaddition reactions or transformations involving the thiadiazole ring itself, could unlock new chemical space and lead to the discovery of derivatives with unique properties.
Table 2: Known Reactivity Patterns in Related Thiadiazolopyridines
| Reaction Type | Position of Reactivity | Example Reagents/Conditions | Potential Application |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Preferentially at the more electron-deficient position 4. mdpi.com | Alcohols, amines, thiols. researchgate.net | Introduction of a wide range of functional groups to tune electronic and physical properties. |
| Heck Coupling | Position 4. mdpi.com | N,N-diphenyl-4-vinylaniline, Pd(PPh3)4, Et3N. mdpi.com | Creation of conjugated systems for optoelectronic materials. |
| Buchwald-Hartwig/Ullmann Coupling | N/A | Carbazole, Pd catalysts or CuI, DMEDA. nih.govmdpi.com | Formation of C-N bonds with weak nitrogen nucleophiles. |
Advanced Applications in Emerging Technologies and Interdisciplinary Research
The structural framework of 7-Bromo-4-chloro- nih.govnih.govthiadiazolo[3,4-c]pyridine makes it a promising building block for advanced materials and biologically active molecules. Its electron-accepting properties are highly desirable for applications in organic electronics. nih.gov Derivatives could be employed in the creation of low band gap polymers for organic photovoltaics (OPVs) and as components in organic field-effect transistors (OFETs). Furthermore, the rigid, planar structure of related compounds has been explored for the design of liquid crystals. nih.govnih.gov
In the realm of medicinal chemistry, the 3-aminoindazole scaffold, which shares structural similarities, is found in potent therapeutic agents, including Lenacapavir for HIV treatment and inhibitors for Alzheimer's disease research. semanticscholar.orgmdpi.com This suggests that derivatives of 7-Bromo-4-chloro- nih.govnih.govthiadiazolo[3,4-c]pyridine could be investigated for various biological activities. Future interdisciplinary research should bridge the gap between synthetic chemistry, materials science, and pharmacology to fully exploit the potential of this heterocyclic system in areas ranging from flexible electronics to targeted therapeutics.
Development of Comprehensive Structure-Activity Relationships for Targeted Research Applications
A systematic investigation into the structure-activity relationships (SAR) of 7-Bromo-4-chloro- nih.govnih.govthiadiazolo[3,4-c]pyridine derivatives is critical for optimizing their performance in specific applications. This involves synthesizing a library of analogues with diverse substituents at the 4- and 7-positions and correlating the structural changes with functional outputs.
For materials science applications, SAR studies would focus on how different electron-donating or -withdrawing groups affect key properties such as HOMO/LUMO energy levels, absorption and emission spectra, charge carrier mobility, and molecular packing. For biological applications, the focus would be on how substituents influence binding affinity and selectivity for a specific protein target, as well as other pharmacokinetic properties. nih.gov Research on other thiadiazole-containing compounds has demonstrated that even small structural modifications can lead to significant changes in biological activity, highlighting the importance of detailed SAR studies. nih.govnih.gov
Table 3: Proposed Framework for Structure-Activity Relationship (SAR) Studies
| Application Area | Variable Substituents (at C4 and C7) | Key Properties to Measure | Desired Outcome |
|---|---|---|---|
| Organic Electronics | Aryls, vinyl groups, alkynyls, alkylthio chains. | HOMO/LUMO levels, optical bandgap, fluorescence quantum yield, charge mobility. | Tunable electronic properties for high-performance OPVs and OFETs. |
| Medicinal Chemistry | Amines, amides, substituted phenyl rings, heterocyclic moieties. | Target binding affinity (Ki, IC50), enzyme inhibition, cell viability. | Identification of potent and selective lead compounds for drug discovery. |
| Liquid Crystals | Long alkyl or alkoxy chains. | Mesophase behavior, transition temperatures, birefringence. | Development of novel liquid crystalline materials with specific phase properties. |
Integration of Computational and Experimental Approaches for Rational Compound Design and Discovery
The integration of computational chemistry with experimental synthesis and testing offers a powerful strategy for accelerating research. Quantum chemical methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of 7-Bromo-4-chloro- nih.govnih.govthiadiazolo[3,4-c]pyridine and its derivatives. researchgate.netrsc.org
Computational approaches can be used to:
Predict Reactivity: Model the energetics of reaction pathways to predict the regioselectivity of substitution and cross-coupling reactions, guiding synthetic efforts. researchgate.netrsc.org
Virtual Screening: Screen virtual libraries of derivatives to prioritize candidates with desirable electronic properties for materials applications or high binding affinity for biological targets through molecular docking simulations. mdpi.com
Elucidate Mechanisms: Understand the fundamental electronic transitions responsible for observed photophysical properties, aiding in the design of new chromophores and fluorophores.
By using computational tools to generate hypotheses and refine molecular designs before committing to laboratory synthesis, researchers can save significant time and resources. This synergistic approach, combining theoretical predictions with empirical validation, is essential for the rational design and discovery of new functional molecules based on the 7-Bromo-4-chloro- nih.govnih.govthiadiazolo[3,4-c]pyridine scaffold.
Q & A
Q. Table 1. Reaction Conditions for Functionalization
| Position | Reagent | Solvent | Temperature | Key Reference |
|---|---|---|---|---|
| C7 | MeONa | Dry MeOH | RT | |
| C4 | Dodecane-1-thiol | THF | 0°C → RT | |
| C7/C4 | Pd₂(dba)₃/DPPF | Toluene | 120°C |
Q. Table 2. Stability Assessment Under Various Conditions
| Condition | Observation | Mitigation Strategy |
|---|---|---|
| Acidic (HCl, 25°C) | Ring rearrangement to thiazole | Neutralize promptly, use buffered conditions |
| Thermal (>100°C) | Decomposition | Conduct reactions under reflux with N₂ atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
